molecular formula C11H19ClN2O3S2 B1377387 2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride CAS No. 1427378-71-9

2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride

Cat. No. B1377387
CAS RN: 1427378-71-9
M. Wt: 326.9 g/mol
InChI Key: QQWDCYSJLOYOST-UHFFFAOYSA-N
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Description

2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2O3S2 and its molecular weight is 326.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : The synthesis of related compounds, such as (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide, demonstrates the methodology for synthesizing complex molecules containing similar structural elements to 2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride. This involves sequential reactions including amide formation and catalyzed reactions with chlorides and ammonia solutions (Zhou Yawen, 2004).

  • Chemical Transformations : Studies on compounds like methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside reveal insights into the chemical transformations of related methanesulfonyl compounds. These transformations are crucial in the synthesis of derivatives for various scientific applications (J. Hill & L. Hough, 1968).

Analytical Chemistry

  • Analytical Applications : In the field of analytical chemistry, derivatives of methanesulfonates, like in the study involving the colorimetric assay of lipid peroxidation, demonstrate the utility of these compounds in developing novel analytical methods (D. Gérard-Monnier et al., 1998).

Material Science and Synthesis of Novel Compounds

  • Novel Compounds Synthesis : Research involving the synthesis of unique compounds such as Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes highlights the broader applicability of similar compounds in creating new chemical entities for various research purposes (M. Arora et al., 2013).

  • Desalination Technology : The synthesis and characterization of composite NF membranes using derivatives of methanesulfonyl compounds showcase their potential application in water treatment and desalination technologies (M. Padaki et al., 2013).

Biochemistry and Molecular Biology

  • Enzyme Inhibition Studies : Compounds like methanesulfonates are used in studies to understand enzyme mechanisms and inhibition, as seen in research on acetylcholinesterase. This kind of study is vital for understanding biochemical pathways and for the development of pharmaceutical agents (C. Greenspan & I. Wilson, 1970).

properties

IUPAC Name

2-amino-N-methyl-4-methylsulfonyl-N-(thiophen-2-ylmethyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S2.ClH/c1-13(8-9-4-3-6-17-9)11(14)10(12)5-7-18(2,15)16;/h3-4,6,10H,5,7-8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWDCYSJLOYOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-4-methanesulfonyl-N-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride
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